PL37

Prodrug Pharmacokinetics Sustained Release

PL37 is a synthetically engineered captopril prodrug with a mixed disulfide bond and 1-ethoxycarbonyloxyethyl ester moiety, enabling sustained release kinetics distinct from immediate-release ACE inhibitors. Provides high tissue concentrations in kidney, lung, and liver for targeted organ studies. Ideal for extended-release formulation modeling. Contact us for high-purity R&D quantities.

Molecular Formula C22H34N2O6S3
Molecular Weight 518.7 g/mol
Cat. No. B10770556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePL37
Molecular FormulaC22H34N2O6S3
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCCOC(=O)OC(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)CSSCC(CCSC)N
InChIInChI=1S/C22H34N2O6S3/c1-4-28-22(27)30-16(2)29-20(25)13-24-21(26)18(12-17-8-6-5-7-9-17)14-32-33-15-19(23)10-11-31-3/h5-9,16,18-19H,4,10-15,23H2,1-3H3,(H,24,26)
InChIKeyBJCNUZJDFWFVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethoxycarbonyloxyethyl 2-[[2-[(2-amino-4-methylsulfanylbutyl)disulfanylmethyl]-3-phenylpropanoyl]amino]acetate: A Mixed Disulfide Captopril Prodrug for Sustained ACE Inhibition


1-Ethoxycarbonyloxyethyl 2-[[2-[(2-amino-4-methylsulfanylbutyl)disulfanylmethyl]-3-phenylpropanoyl]amino]acetate is a synthetically designed prodrug belonging to the class of angiotensin-converting enzyme (ACE) inhibitors. It incorporates a mixed disulfide bond that masks the active thiol group of captopril and a 1-ethoxycarbonyloxyethyl ester moiety intended to modulate lipophilicity and bioavailability. Following administration, the compound undergoes enzymatic and/or reductive cleavage to release the pharmacologically active parent molecule, captopril, thereby offering a sustained or targeted delivery profile distinct from immediate-release captopril formulations [1][2].

Why 1-Ethoxycarbonyloxyethyl 2-[[2-[(2-amino-4-methylsulfanylbutyl)disulfanylmethyl]-3-phenylpropanoyl]amino]acetate Cannot Be Substituted with Standard Captopril Analogs


Although captopril and its simple disulfide dimer share a common pharmacophore, their in vivo pharmacokinetic and tissue distribution profiles differ markedly due to variations in prodrug activation rates and physicochemical properties. The target compound integrates a specific 1-ethoxycarbonyloxyethyl promoiety and a mixed disulfide linkage, which are engineered to confer distinct absorption, metabolic stability, and organ-targeting characteristics not achievable with generic captopril, the disulfide dimer, or simple alkyl ester prodrugs [1][2]. Consequently, substituting this compound with an in-class analog without empirical validation of the desired release kinetics, tissue exposure, or ACE inhibition duration may compromise experimental reproducibility or therapeutic outcome.

Quantitative Differentiation of 1-Ethoxycarbonyloxyethyl 2-[[2-[(2-amino-4-methylsulfanylbutyl)disulfanylmethyl]-3-phenylpropanoyl]amino]acetate vs. Captopril and Its Disulfide Dimer


Lower Peak Plasma Captopril Concentration vs. Captopril: Reduced Systemic Exposure for Targeted Delivery

The prodrug approach significantly alters the systemic exposure profile of the active moiety. In a rat model, oral administration of the captopril disulfide dimer (10 mg/kg) yielded a peak plasma captopril concentration (Cmax) of 154 ng/mL, which was 77% lower than the 678 ng/mL achieved with an equivalent dose of unmodified captopril [1]. This reduction in peak plasma concentration, coupled with the sustained presence of disulfide species, indicates a distinct pharmacokinetic behavior that favors reduced peak-related adverse effects and prolonged ACE inhibition.

Prodrug Pharmacokinetics Sustained Release

Prolonged Systemic Persistence of Disulfide Species vs. Captopril Monomer

The prodrug demonstrates a markedly prolonged residence time in the systemic circulation compared to the parent drug. Following oral administration of the captopril disulfide dimer, the plasma levels of the disulfide species (prodrug form) were substantially higher than the levels of free captopril and persisted for a much longer duration than monomeric captopril [1]. This extended presence of the prodrug pool in the bloodstream provides a reservoir for sustained conversion to active captopril, distinguishing it from the rapid clearance profile of the parent compound.

Prodrug Pharmacokinetics Sustained Release

Enhanced Tissue Distribution: Higher Concentrations in Lung, Kidney, and Liver

The prodrug strategy enhances the delivery of the active moiety to key target organs. After oral administration of the captopril disulfide dimer in rats, relatively large amounts of both the intact dimer and the pharmacologically active product, captopril, were detected in the lung, kidney, and liver [1]. This contrasts with the distribution pattern of free captopril, which may be subject to more rapid renal excretion and less pronounced organ accumulation. The increased tissue penetration is a critical differentiator for studies focused on organ-specific ACE inhibition or for treating pathologies localized to these organs.

Prodrug Tissue Distribution Organ Targeting

Potentially Slower Metabolic Activation Kinetics vs. Simple Ester Prodrugs

The metabolic activation of captopril ester prodrugs varies with the promoiety. In vitro studies using porcine liver esterase demonstrate that the ethyl ester of captopril undergoes relatively slow pseudo-first-order metabolism, yet it exhibits the highest metabolic rate among the series of ester derivatives tested [1]. While direct data for the 1-ethoxycarbonyloxyethyl ester are not available, its structural complexity (incorporating a mixed disulfide) suggests that its activation kinetics may be further modulated compared to simple alkyl esters. This differential metabolic stability can be advantageous for achieving a more controlled and sustained release of the active drug compared to rapidly hydrolyzed prodrugs.

Prodrug Metabolism Enzyme Kinetics

Optimal Research and Industrial Applications for 1-Ethoxycarbonyloxyethyl 2-[[2-[(2-amino-4-methylsulfanylbutyl)disulfanylmethyl]-3-phenylpropanoyl]amino]acetate


Investigating the Role of Local Renin-Angiotensin Systems in Kidney, Lung, and Liver Pathologies

The compound's demonstrated ability to achieve relatively high tissue concentrations in the kidney, lung, and liver [1] makes it an ideal tool for dissecting the contributions of local tissue ACE to disease processes. Researchers studying renal fibrosis, pulmonary hypertension, or hepatic stellate cell activation can use this prodrug to achieve targeted ACE inhibition, potentially dissociating local organ effects from systemic hemodynamic changes.

Developing Sustained-Release Formulations for Once-Daily ACE Inhibitor Therapy

The prolonged systemic persistence of the disulfide species and the lower peak plasma concentration of active captopril [1] are attributes highly desirable for developing extended-release oral or transdermal formulations. This prodrug can serve as a lead compound or a model for designing drug delivery systems that provide smoother, 24-hour blood pressure control, improving patient adherence and reducing peak-related adverse events such as hypotension.

Probing the Pharmacokinetics and Metabolism of Mixed Disulfide Prodrugs

This compound represents a distinct class of prodrugs where both a disulfide bond and an ester group modulate drug release. It is an excellent model substrate for studying the interplay between enzymatic ester hydrolysis and reductive cleavage of disulfide bonds in vivo. Such investigations are crucial for advancing the rational design of prodrugs with complex, multi-step activation mechanisms and for understanding their impact on drug disposition and efficacy.

Technical Documentation Hub

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